

Application Note: High-Purity Isolation of 3-tert-Butyladipic Acid[1]

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Compound of Interest

Compound Name: 3-tert-Butyladipic acid

CAS No.: 10347-88-3

Cat. No.: B078269

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[1]

Abstract & Scope

This Application Note details a robust protocol for the purification of **3-tert-butyladipic acid**, a dicarboxylic acid derivative typically synthesized via the oxidative cleavage of 4-tert-butylcyclohexanone.[1] While the synthesis of this compound parallels the industrial production of adipic acid, the introduction of the bulky tert-butyl group introduces specific solubility challenges and impurity profiles—specifically unreacted ketone and lower-molecular-weight dicarboxylic homologs.[1]

This guide provides a two-stage purification workflow:

- Acid-Base Partitioning: To quantitatively remove neutral organic impurities (unreacted starting material).[1]
- Thermal Recrystallization: To fractionate the target acid from homologous oxidation byproducts (e.g., glutaric or succinic derivatives) based on differential solubility.[1]

Chemical Context & Impurity Profile[1][2][3][4]

The synthesis of **3-tert-butyladipic acid** generally involves the vigorous oxidation of 4-tert-butylcyclohexanone using nitric acid (

) or potassium permanganate (

).[1]

Reaction Pathway & Impurities

The oxidative ring-opening at the

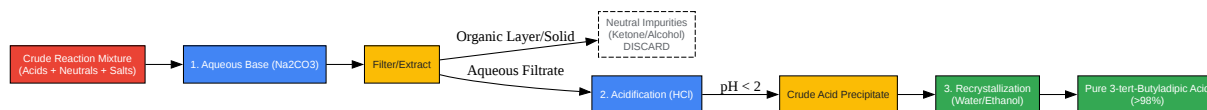
-carbon yields the target dicarboxylic acid.[1] However, the crude matrix often contains:

- Target: **3-tert-Butyladipic acid** (MP: ~113–116 °C).[1][2]
- Impurity A (Neutral): Unreacted 4-tert-butylcyclohexanone (or 4-tert-butylcyclohexanol).[1]
- Impurity B (Acidic): Lower homologs (glutaric/succinic derivatives) caused by over-oxidation/degradation.[1]
- Impurity C (Inorganic): Metal salts (residues) or mineral acids.[1]

Mechanistic Logic for Purification

The protocol exploits two physicochemical properties:[1][3][4]

- Acidity (): The target is a diacid (), soluble in aqueous base, whereas the starting ketone is neutral and insoluble.[1]
- Hydrophobicity: The tert-butyl group significantly lowers the water solubility of the target compared to unsubstituted adipic acid, necessitating a modified solvent system for recrystallization.[1]



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Figure 1: Logical workflow isolating the diacid based on pKa and solubility differentials.[1]

Safety & Prerequisites

Personal Protective Equipment (PPE)[1]

- Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]
- Hand Protection: Nitrile gloves (0.11 mm minimum thickness).[1]
- Respiratory: Use a fume hood, especially during acidification (potential release if residual nitric acid is present).[1]

Reagents

Reagent	Grade	Purpose
Sodium Carbonate ()	ACS Reagent	Solubilization (Base)
Hydrochloric Acid (), 6M	Technical/ACS	Precipitation (Acid)
Ethyl Acetate	ACS Reagent	Extraction of neutrals
Ethanol (95%)	ACS Reagent	Recrystallization co-solvent
Deionized Water	Type II	Solvent

Protocol 1: Crude Isolation (Acid-Base Extraction)

Objective: To separate the dicarboxylic acid from unreacted starting materials and non-acidic byproducts.[\[1\]](#)

- Dissolution:
 - Transfer the crude oxidation solid (approx. 10 g) into a 250 mL Erlenmeyer flask.
 - Add 100 mL of 10% aqueous Sodium Carbonate ().
 - Note: Use carbonate rather than hydroxide to avoid potential aldol condensation of any remaining ketone.[\[1\]](#)
 - Stir vigorously until the bulk of the solid dissolves. The solution should be alkaline (pH > 10).[\[1\]](#)
- Filtration/Extraction (Removal of Neutrals):
 - If solid remains: This is likely unreacted ketone or inorganic salts.[\[1\]](#) Filter the solution through a Celite pad or sintered glass funnel.[\[1\]](#)
 - Liquid-Liquid Extraction (Optional but Recommended): Transfer the aqueous filtrate to a separatory funnel.[\[1\]](#) Extract twice with 30 mL of Ethyl Acetate.
 - Action: Discard the upper organic layer (contains neutral impurities).[\[1\]](#)
 - Keep: The lower aqueous layer (contains the target as the disodium salt).[\[1\]](#)
- Precipitation:
 - Transfer the aqueous phase to a clean beaker.[\[1\]](#)
 - Cool the solution to 0–5 °C in an ice bath.
 - Slowly add 6M HCl dropwise with stirring.

- Observation: Massive precipitation of white solid will occur.[1] Continue adding acid until pH 1-2 (verify with Congo Red paper).
- Collection:
 - Filter the white precipitate via vacuum filtration (Buchner funnel).[1][4]
 - Wash the filter cake with 20 mL of ice-cold water to remove trapped NaCl.[1]
 - Stop Point: The solid can be air-dried overnight.[1][4] This is "Crude Acid."[1]

Protocol 2: Recrystallization (Purification)

Objective: To remove homologous dicarboxylic acids and trace impurities.[1]

Solvent Strategy: Unlike adipic acid, which is recrystallized from pure water, **3-tert-butyladipic acid** has lower water solubility due to the hydrophobic tert-butyl group.[1] A Water/Ethanol mixture is preferred for optimal yield/purity balance.[1]

Procedure

- Solvent Preparation: Prepare a 100 mL mixture of Water:Ethanol (90:10 v/v).
- Dissolution:
 - Place the Crude Acid (from Protocol 1) into a round-bottom flask.
 - Add the solvent mixture (approx. 10 mL per gram of solid).[1][3][4]
 - Heat to reflux (boiling) with a magnetic stir bar.[1]
 - Adjustment: If the solid does not dissolve completely at reflux, add pure Ethanol dropwise through the condenser until clear.[1]
- Hot Filtration (Critical):

- If insoluble particles remain at boiling, filter quickly through a pre-warmed glass funnel/fluted filter paper.[1]
- Crystallization:
 - Remove from heat and allow the flask to cool to room temperature slowly (over 1 hour).
 - Mechanism:[1][3][4][5] Slow cooling promotes the growth of pure crystal lattices, excluding impurities.[1]
 - Once at room temperature, place the flask in an ice bath (0 °C) for 30 minutes to maximize yield.
- Harvesting:
 - Filter the crystals using vacuum filtration.[1]
 - Wash the cake with a small volume of ice-cold water.
 - Dry in a vacuum oven at 50 °C for 4 hours.

Characterization & Quality Control (QC)[1]

Validate the purity using the following metrics.

Test	Expected Result	Notes
Appearance	White crystalline powder	Yellowing indicates oxidation byproducts (). [1]
Melting Point	113 – 116 °C	Sharp range (< 2°C) indicates high purity [1] . [1]
Solubility	Soluble in Ethanol, Acetone. [1]	Sparingly soluble in cold water [2] . [1]
¹ H NMR	0.9 (9H, s, t-Bu)	Confirm integration ratio of t-Bu vs. .

Troubleshooting Table

Observation	Root Cause	Corrective Action
Oiling Out	Solvent too polar or cooling too fast. [1]	Re-heat and add slightly more Ethanol. [1] Cool slower with vigorous stirring.
Low Yield	Too much solvent used. [1]	Concentrate the mother liquor by evaporation and harvest a second crop. [1]
Colored Product	Trapped or metal salts. [1]	Recrystallize again using activated charcoal (add charcoal at boiling, then hot filter).

References

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